molecular formula C20H19N9O2 B2669462 (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1396889-01-2

(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2669462
CAS RN: 1396889-01-2
M. Wt: 417.433
InChI Key: PBXMYRWNDMCDSZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrazole, an oxadiazole, and a piperazine. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Piperazines are organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings are likely to influence the overall shape and properties of the molecule. The presence of multiple nitrogen atoms could also result in a variety of potential hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The tetrazole ring is known to participate in various reactions such as substitutions and reductions . The oxadiazole ring is generally stable but can participate in electrophilic substitution reactions . The piperazine ring can undergo reactions at the nitrogen atoms, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in the compound being a base. The compound is likely to be solid at room temperature, and its solubility would depend on the specific substituents present .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural characterization of heterocyclic compounds, highlighting the versatility of these molecules in chemical synthesis. For example, compounds with complex heterocyclic structures have been synthesized and analyzed for their crystal structures and conformational dynamics, providing a foundation for understanding their chemical properties and potential applications in materials science and pharmaceutical research (Huang et al., 2021).

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal properties of novel pyridine derivatives, indicating the potential of heterocyclic compounds in developing new therapeutic agents. For instance, novel pyrazole and isoxazole derivatives have been synthesized and demonstrated to exhibit significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Sanjeeva et al., 2022).

Antiviral and Anticancer Potential

Additionally, some studies have investigated the antiviral and anticancer potential of heterocyclic compounds, aiming to develop new therapeutic options for these diseases. For example, novel pyrrolidinone derivatives have been evaluated for their anticancer activities, highlighting the therapeutic potential of such compounds in oncology research (Gouhar & Raafat, 2015).

Future Directions

The future research directions would depend on the biological activity of this compound. If it exhibits promising activity, it could be further optimized and studied as a potential therapeutic agent. Additionally, the synthesis of this compound could be optimized to improve yield and selectivity .

properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N9O2/c1-14-23-19(24-31-14)16-5-6-18(21-12-16)27-7-9-28(10-8-27)20(30)15-3-2-4-17(11-15)29-13-22-25-26-29/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXMYRWNDMCDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

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